3-(M-Tolyl)oxetan-3-amine hydrochloride
Overview
Description
3-(M-Tolyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It has a molecular weight of 199.68 . The IUPAC name for this compound is 3-(4-methylphenyl)-3-oxetanamine hydrochloride .
Synthesis Analysis
The synthesis of 3-aminooxetanes, which includes this compound, has been achieved by nucleophilic addition to N,O-acetals derived from oxetan-3-one . Alkynyl, vinyl, allyl, and allenyl trifluoroborates were added effectively by use of BF3·OEt2 to open the aminal .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Amino-oxetanes, such as this compound, can be formed by an alternative defluorosulfonylative coupling of sulfonyl fluorides . This reaction forms planar oxetane carbocations simply on warming .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 109.55 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 109.0294416 g/mol . The topological polar surface area of the compound is 35.2 Ų .Scientific Research Applications
1. Electrochemical Degradation
The electrochemical oxidation of aromatic amines, including compounds similar to 3-(M-Tolyl)oxetan-3-amine hydrochloride, has been studied using boron-doped diamond electrodes. These studies have demonstrated effective degradation of such amines, with high removals of chemical oxygen demand and total organic carbon, indicating potential applications in environmental remediation and wastewater treatment (Pacheco et al., 2011).
2. Synthesis of Polyether Glycols
C(3)-substituted oxetanes, like this compound, are noted for their use in polymer synthesis, particularly in delivering polyether glycols with C(3)-pendant substituents on their surfaces upon polymerization. This property is significant in pharmaceutical fields for the incorporation of oxetane moieties in drug analogs (Bellinghiere et al., 2015).
3. Development in Resin Technology
Research has been conducted on the preparation and characterization of polyoxetane resins that have a primary amino group at the side chain-end. These resins are derived from oxetanes like this compound and have applications in various fields including coatings and adhesives (Motoi et al., 1993).
4. Catalytic Synthesis Applications
Studies have shown the effectiveness of oxetanes in catalytic one-pot conversions to carbamates, a process that is significant in the synthesis of drug-related compounds. The use of (substituted) oxetanes in these reactions demonstrates their versatility as building blocks in pharmaceutical synthesis (Guo et al., 2016).
5. Surface Functionalization
Aminosilanes, related to this compound, are used in functionalizing silica surfaces. Studies on the hydrolytic stability of aminosilane-derived layers have implications for applications in surface chemistry and materials science (Smith & Chen, 2008).
Safety and Hazards
Properties
IUPAC Name |
3-(3-methylphenyl)oxetan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTDKUBEWHYNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693230 | |
Record name | 3-(3-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322200-80-5 | |
Record name | 3-Oxetanamine, 3-(3-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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